molecular formula C10H10ClN3O2 B11730531 Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 82193-29-1

Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11730531
CAS No.: 82193-29-1
M. Wt: 239.66 g/mol
InChI Key: JBKBWUOGNSXSMZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of an amino group at the 3-position and a chloro group at the 6-position, along with an ethyl ester at the 2-position, makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination and subsequent cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt the integrity of microbial cell membranes. In medicinal chemistry, it may act on specific receptors or enzymes, modulating their activity to achieve therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino and chloro groups in ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate provides unique reactivity and versatility, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

82193-29-1

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3

InChI Key

JBKBWUOGNSXSMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)N

Origin of Product

United States

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